molecular formula C10H12O4 B6265171 2,6-dimethoxy-3-methylbenzoic acid CAS No. 96897-96-0

2,6-dimethoxy-3-methylbenzoic acid

Cat. No.: B6265171
CAS No.: 96897-96-0
M. Wt: 196.2
InChI Key:
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Description

2,6-Dimethoxy-3-methylbenzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxy-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of 2,6-dimethoxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Another method involves the Suzuki-Miyaura coupling reaction, where 2,6-dimethoxybenzoic acid is coupled with a suitable boronic acid derivative in the presence of a palladium catalyst and a base

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation reactions using methyl iodide or dimethyl sulfate as methylating agents. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2,6-Dimethoxy-3-carboxybenzoic acid.

    Reduction: 2,6-Dimethoxy-3-methylbenzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antibacterial properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzoic acid: Similar in structure but lacks the methyl group at the 3-position.

    3,4-Dimethoxybenzoic acid: Similar in structure but has methoxy groups at the 3- and 4-positions instead of 2- and 6-positions.

    2,6-Dimethoxybenzoic acid: Lacks the methyl group at the 3-position.

Uniqueness

2,6-Dimethoxy-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzene ring enhances its reactivity and potential for forming various derivatives with diverse applications .

Properties

CAS No.

96897-96-0

Molecular Formula

C10H12O4

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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